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1-(Perfluorohexyl)dec-1-ene

Cat. No.: B7880976
CAS No.: 152128-75-1
M. Wt: 458.30 g/mol
InChI Key: UFXJXRIUXCGTRG-MDZDMXLPSA-N
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Description

Overview of Highly Fluorinated Organic Compounds in Academic Research

Highly fluorinated organic compounds are a cornerstone of modern chemical research due to the profound impact of fluorine substitution on molecular properties. The introduction of fluorine atoms can dramatically alter a compound's thermal stability, lipophilicity, and metabolic stability. nih.govrsc.org This has led to their widespread use in various industrial applications, including the production of polymers, refrigerants, surfactants, and agrochemicals. nih.gov For decades, the unique characteristics of these compounds, such as their stability, have been seen as advantageous for many applications. acs.org

However, the very stability that makes them desirable also contributes to their persistence in the environment, earning them the moniker "forever chemicals." acs.orgumu.se This has prompted extensive research into their environmental fate and has driven the development of new, more environmentally benign fluorinated compounds. The scientific community is actively engaged in an open and informed discussion about the risks and benefits of fluorinated compounds, aiming to make decisions based on scientific knowledge and societal needs. acs.org

Significance of Perfluoroalkyl Alkenes in Contemporary Chemical Science

Perfluoroalkyl alkenes, a subclass of highly fluorinated organic compounds, are distinguished by the presence of a carbon-carbon double bond attached to a perfluoroalkyl chain. This structural feature makes them particularly valuable as intermediates in organic synthesis. numberanalytics.com The double bond provides a reactive site for a variety of chemical transformations, allowing for the introduction of the perfluoroalkyl group into a wide range of organic molecules. researchgate.net

The development of new synthetic methods for creating fluorinated alkenes is a vibrant area of research. numberanalytics.comresearchgate.net Techniques such as dehydrofluorination, cross-coupling reactions, and direct fluorination of alkenes are continually being refined to improve efficiency and selectivity. numberanalytics.com The ability to strategically incorporate perfluoroalkyl groups allows chemists to fine-tune the physical and chemical properties of molecules, a concept known as bioisosterism, which is particularly important in medicinal chemistry. researchgate.net

Rationale for Research Focus on 1-(Perfluorohexyl)dec-1-ene

The specific research interest in this compound stems from its identity as a perfluoroalkyl alkene, possessing both a reactive double bond and a perfluorohexyl group. While detailed studies focusing solely on this compound are not extensively documented in publicly available research, its structure suggests its utility as a model system for studying the reactions and properties of perfluoroalkyl alkenes. The presence of the long, non-fluorinated dec-1-ene chain provides a contrasting hydrocarbon segment, making it an interesting subject for understanding the interplay between fluorinated and non-fluorinated portions of a molecule.

Research on similar compounds, such as perfluorohex-1-ene (B1329354), highlights the potential applications of such molecules. For instance, perfluorohex-1-ene is used as a monomer in the production of fluoropolymers with high thermal stability and chemical resistance. ontosight.aifluorine1.ru The synthesis of a homopolymer from perfluorohex-1-ene at ultrahigh pressure demonstrates the potential for creating novel polymeric materials. fluorine1.ru Furthermore, studies on the radical perfluoroalkylation of alkenes, often using perfluorohexyl iodide as a source of perfluorohexyl radicals, underscore the importance of this functional group in synthetic chemistry. d-nb.infoconicet.gov.ar

The investigation of this compound and related compounds is crucial for advancing our understanding of organofluorine chemistry and for developing new materials and molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19F13 B7880976 1-(Perfluorohexyl)dec-1-ene CAS No. 152128-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJXRIUXCGTRG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895440
Record name (7E)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152128-75-1
Record name (7E)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 1 Perfluorohexyl Dec 1 Ene

Thermal Degradation Pathways and Byproduct Formation

The thermal treatment of 1-(Perfluorohexyl)dec-1-ene initiates a cascade of complex chemical reactions, leading to its decomposition into a variety of smaller molecules. The high temperatures provide the necessary energy to break the robust chemical bonds within the molecule, primarily through radical-mediated pathways.

Homolytic Carbon-Carbon Bond Cleavage in Perfluoroalkenes

The thermal degradation of perfluoroalkenes like this compound is initiated by the homolytic cleavage of carbon-carbon (C-C) bonds. This process involves the symmetrical breaking of a covalent bond, where each of the two resulting molecular fragments retains one of the originally shared electrons. The result is the formation of highly reactive radical species. In the context of long-chain perfluoroalkenes, the C-C bonds within the perfluorinated tail are particularly susceptible to cleavage due to the strain induced by the electron-withdrawing fluorine atoms. Computational studies on similar perfluorinated compounds have shown that nonselective C-C bond homolytic cleavages are the favored initial reaction pathways, with bond dissociation energies in the range of approximately 75-90 kcal/mol. nsf.govresearchgate.net

Radical Chain Reactions and Fluorine Atom Shifts

Once initiated, the degradation of this compound proceeds via radical chain reactions. These reactions consist of three main stages: initiation, propagation, and termination. The initiation step is the initial homolytic bond cleavage that produces the first set of radicals. In the propagation phase, these radicals react with other molecules of this compound or its fragments, generating new radicals and perpetuating the degradation process. These propagation steps can involve a variety of reactions, including hydrogen abstraction from the hydrocarbon portion of the molecule or the addition of radicals across the double bond.

A key mechanistic feature in the degradation of perfluorinated radicals is the occurrence of fluorine atom shifts. These intramolecular rearrangements can lead to the formation of more stable radical intermediates. Computational studies have indicated that fluorine atom shifts in perfluoroalkyl radicals have activation energies of approximately 30-45 kcal/mol. nsf.gov These shifts, along with β-scission events (cleavage of the bond beta to the radical center), contribute to the fragmentation of the molecule into smaller perfluorinated and hydrocarbon-based radicals.

Formation of Linear and Cyclic Byproducts from Thermal Decomposition

The complex series of radical reactions involved in the thermal decomposition of this compound results in a diverse array of smaller, more volatile byproducts. The degradation pathways for perfluoroalkenes are known to predominantly involve chain scission and cyclization. researchgate.net This leads to the formation of various linear and cyclic perfluorinated compounds. For instance, studies on the pyrolysis of other long-chain perfluoroalkenes have identified a range of smaller perfluoroalkenes and perfluoroalkanes as major products. researchgate.net

The table below summarizes the types of byproducts that can be expected from the thermal decomposition of long-chain perfluoroalkenes, based on established degradation mechanisms.

Byproduct CategorySpecific ExamplesFormation Mechanism
Linear Perfluoroalkenes Perfluoropropene (C3F6), Perfluorobutene (C4F8)Radical chain scission (β-scission)
Linear Perfluoroalkanes Perfluoroethane (C2F6)Radical recombination and hydrogen abstraction
Cyclic Perfluorocarbons Perfluorocyclobutane (c-C4F8)Intramolecular radical cyclization
Volatile Organofluorine Compounds Carbonyl fluoride (B91410) (COF2)Oxidation of perfluoroalkyl radicals in the presence of air

Note: The specific distribution of these byproducts is highly dependent on the temperature, pressure, and presence of oxygen during the thermal treatment process.

Advanced Degradation Processes

To achieve a more complete destruction of fluorinated compounds like this compound, advanced degradation processes that operate under extreme conditions have been developed. These methods aim to break down the molecule into its mineral constituents, such as fluoride ions and carbon dioxide.

Hydrothermal Alkaline Treatment (HALT) Mechanisms

Hydrothermal Alkaline Treatment (HALT) is a promising technology for the destruction of per- and polyfluoroalkyl substances (PFAS). nih.govaiche.orgresearchgate.net This process utilizes high temperatures (typically 100-374 °C) and pressures in an aqueous, alkaline environment to facilitate the degradation of these persistent compounds. nih.govgoogle.com The unique properties of subcritical water, such as its reduced dielectric constant and increased ion product, enhance its ability to act as both a solvent and a reactant. The presence of a strong base, such as sodium hydroxide (B78521) (NaOH), is crucial for the effectiveness of HALT, promoting a base-driven reaction mechanism. aiche.orgmines.edu

The degradation of compounds like this compound under HALT conditions is believed to be initiated by the attack of hydroxide ions (OH-), which are potent nucleophiles under these conditions.

Nucleophilic Substitution and Decarboxylation in Extreme Conditions

The double bond in this compound is susceptible to nucleophilic attack by hydroxide ions under the harsh conditions of HALT. This initial attack can lead to the formation of hydroxylated intermediates. The highly fluorinated portion of the molecule makes the adjacent carbon atoms electron-deficient and thus more susceptible to nucleophilic substitution reactions, where a fluorine atom is replaced by a hydroxyl group.

While this compound itself does not possess a carboxyl group, the initial oxidation and fragmentation of the molecule under HALT conditions can lead to the formation of perfluorinated carboxylic acid (PFCA) intermediates. Once formed, these PFCAs can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide (CO2). This decarboxylation step is a key process in the mineralization of PFCAs and is thought to proceed through the formation of a reactive perfluoroalkyl anion intermediate. yuntsg.com This intermediate is then susceptible to further reactions with water and hydroxide ions, leading to the step-wise shortening of the perfluoroalkyl chain and the eventual release of fluoride ions.

The table below outlines the key mechanistic steps in the HALT degradation of intermediates derived from this compound.

Reaction StepDescriptionKey Reactants
Nucleophilic Attack The double bond and the perfluorinated chain are attacked by hydroxide ions.This compound, Hydroxide (OH-)
Formation of PFCAs Oxidation and fragmentation of the initial molecule lead to perfluorinated carboxylic acid intermediates.Hydroxylated intermediates, Water
Decarboxylation The carboxyl group is removed from the PFCA intermediates as CO2.Perfluorinated carboxylic acids, Heat, Alkaline conditions
Defluorination Step-wise removal of fluorine atoms from the perfluoroalkyl chain.Perfluoroalkyl intermediates, Water, Hydroxide (OH-)

Mechanistic Studies of Specific Reactions

Reactions with Metal Complexes and Carbon-Fluorine Bond Activation

The interaction of fluorinated organic molecules with transition metal complexes is a significant area of research, particularly concerning the activation of the highly stable carbon-fluorine (C-F) bond. This activation is a critical step in the synthesis of various fluorinated compounds and in the degradation of persistent fluoro-organics.

Generally, the activation of a C-F bond by a metal complex involves processes such as oxidative addition, where the metal center inserts into the C-F bond. The feasibility of this process depends on several factors, including the type of metal, its ligand environment, and the specific nature of the fluorinated substrate. For fluoroalkenes, the presence of the double bond introduces additional complexities, with potential for initial coordination of the π-system to the metal center, which can influence the subsequent C-F bond activation.

However, specific studies detailing the interaction of this compound with metal complexes, including reaction kinetics, intermediate characterization, and the precise mechanism of C-F bond activation, are not documented in the available literature. While it can be hypothesized that its perfluorohexyl group would present a significant challenge for C-F activation due to the high density of strong C-F bonds, empirical data is needed for confirmation.

Photochemical Reactivity and Atmospheric Transformation Analogues

The photochemical reactivity of organofluorine compounds is of interest for understanding their atmospheric fate and for developing light-induced synthetic methodologies. The absorption of ultraviolet radiation can lead to the excitation of electrons and, in some cases, the cleavage of chemical bonds.

For compounds containing a perfluoroalkyl chain, the C-F bonds are generally resistant to direct photolysis in the troposphere due to their high bond dissociation energies. However, the presence of a carbon-carbon double bond in this compound provides a chromophore that can absorb environmentally relevant wavelengths of light. The atmospheric transformation of such a compound would likely be initiated by reaction with hydroxyl radicals (•OH), ozone (O3), or nitrate (B79036) radicals (NO3). These reactions would primarily target the electron-rich double bond.

Analogous studies on other fluorinated alkenes suggest that the reaction with •OH radicals would proceed via addition to the double bond, forming a fluorinated alkyl radical. This radical can then undergo further reactions in the presence of oxygen, leading to the formation of various degradation products. The long perfluorohexyl chain in this compound is expected to be relatively inert to these atmospheric oxidants.

Despite these general understandings, specific experimental studies quantifying the photochemical quantum yields, reaction rate constants with atmospheric oxidants, and identifying the specific transformation products for this compound are not available. Such data would be crucial for accurately modeling its atmospheric lifetime and environmental impact.

Analytical Characterization and Detection Methodologies for Perfluoroalkyl Alkenes

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures containing perfluoroalkyl alkenes. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes.

Gas chromatography is a versatile and widely used technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz For shorter-chain, more volatile fluorinated alkenes, GC offers high-resolution separation. The separation mechanism in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. youtube.com

Research into the analysis of volatile fluorine-containing compounds often highlights the use of specialized columns and detection methods. Porous layer open tubular (PLOT) columns, which have a solid adsorbent as the stationary phase, are effective for separating gaseous molecules and light hydrocarbons above ambient temperatures. gcms.cz However, the high reactivity of some fluorine compounds can pose challenges, potentially requiring inert system components to prevent reactions within the analytical line. chromforum.org

A significant challenge in GC-based analysis of fluorinated compounds is that conventional ionization techniques in mass spectrometry, such as Electron Ionization (EI) and Chemical Ionization (CI), often fail to produce a detectable molecular ion. This absence complicates molecular weight determination for unknown compounds or impurities. jeol.com Field Ionization (FI), a softer ionization technique, has been shown to be more effective in preserving the molecular ion of volatile fluorinated compounds, thus aiding in their identification. jeol.com

Table 1: Illustrative GC Parameters for Volatile Fluorinated Alkene Analysis

ParameterTypical SettingRationale
Column Type PLOT or Low-polarity (e.g., 5% Phenyl-Methylpolysiloxane)PLOT columns provide high retention for volatile analytes gcms.cz. Low-polarity columns separate based on boiling point.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium or NitrogenInert gases that serve as the mobile phase to carry analytes through the column. youtube.com
Oven Program Temperature gradient (e.g., 40 °C hold for 2 min, ramp to 280 °C)A programmed temperature increase allows for the separation of compounds with a wide range of boiling points.
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD)MS provides identification youtube.com, FID is a general organic compound detector, and ECD is highly sensitive to halogenated compounds.

For larger, non-volatile perfluoroalkyl alkenes like 1-(Perfluorohexyl)dec-1-ene, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the separation method of choice. researchgate.net These techniques are routinely coupled with mass spectrometry (LC-MS) for the analysis of per- and polyfluoroalkyl substances (PFAS) in various environmental and biological samples. researchgate.neteuropa.eu

The separation is typically achieved using reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. C18-bonded silica (B1680970) is the most common stationary phase used for PFAS analysis. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives to improve chromatographic peak shape and ionization efficiency. The analytes are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.

Table 2: Typical LC Parameters for Non-Volatile Fluorinated Alkene Analysis

ParameterTypical SettingRationale
Column Type C18 Reversed-Phase (e.g., 100 mm length, 2.1 mm ID, 1.8 µm particle size)Provides effective separation for a wide range of non-polar to moderately polar PFAS based on hydrophobicity. researchgate.net
Mobile Phase A Water with buffer/additive (e.g., 20 mM ammonium acetate)The aqueous component of the mobile phase system.
Mobile Phase B Methanol or AcetonitrileThe organic solvent used to elute analytes from the column.
Flow Rate 0.2 - 0.5 mL/minA typical flow rate for analytical scale UHPLC, balancing speed and efficiency.
Gradient Elution Start at low %B, increase to high %B over 10-20 minutesA gradient is necessary to elute compounds with varying polarities, from more polar to non-polar analytes like perfluoroalkyl alkenes.

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is an indispensable tool for the detection of perfluoroalkyl alkenes due to its high sensitivity, selectivity, and ability to provide structural information. It functions by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or Q-TOF instruments, is the gold standard for quantitative analysis of PFAS. europa.eunih.gov In an MS/MS experiment, a specific precursor (or parent) ion corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product (or daughter) ions are detected in the second mass analyzer.

This process, particularly in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides exceptional selectivity and reduces background noise, allowing for very low detection limits. nih.gov For many PFAS, analysis is performed in negative ion mode, as the functional groups (e.g., carboxylates, sulfonates) are readily deprotonated. For perfluoroalkyl alkenes lacking such a group, ionization can be more challenging and may depend on the specific ionization technique used.

Time-of-flight mass spectrometry (ToF-MS) is a high-resolution mass analysis technique that separates ions based on the time it takes for them to travel through a field-free drift region. wikipedia.orgmmerevise.co.uk A key advantage of ToF-MS is its high mass accuracy, which allows for the determination of elemental compositions and the identification of unknown compounds. colostate.edu

When coupled with liquid chromatography (LC-QToF/MS), this technique is powerful for non-targeted screening and identification of emerging PFAS in complex samples. nih.gov The instrument acquires full-spectrum data, allowing for retrospective analysis of samples for compounds that were not initially targeted. This capability is crucial for discovering novel fluorinated substances and transformation products in the environment. nih.gov

The choice of ionization source is critical for converting neutral analyte molecules from the chromatograph into gas-phase ions suitable for MS analysis. While electrospray ionization (ESI) is highly effective for polar and ionic compounds, it is less suitable for the analysis of less polar or nonpolar molecules. austinpublishinggroup.comcreative-proteomics.com

For perfluoroalkyl alkenes, which can be relatively nonpolar, alternative atmospheric pressure ionization (API) techniques are often more effective.

Atmospheric Pressure Chemical Ionization (APCI): In APCI, ionization occurs in the gas phase. It is well-suited for less polar, thermally stable, and volatile compounds that are not amenable to ESI. nationalmaglab.org

Atmospheric Pressure Photoionization (APPI): APPI is a soft ionization technique that uses ultraviolet photons to ionize analytes. wikipedia.org It is particularly advantageous for nonpolar compounds that are poorly ionized by ESI and APCI. austinpublishinggroup.comcreative-proteomics.com APPI can provide higher sensitivity and is often less susceptible to matrix effects compared to other sources, making it a valuable tool for analyzing fluorinated alkenes in complex matrices. wikipedia.orgchromatographyonline.com

Table 3: Comparison of Ionization Techniques for Perfluoroalkyl Alkene Analysis

Ionization TechniquePrincipleBest Suited ForAdvantages for Fluorinated Alkenes
Electrospray Ionization (ESI) Ionization from charged liquid droplets.Polar, ionic, and large macromolecules.Generally less suitable unless a polar functional group is present.
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent vapor, which then ionizes analytes via chemical reactions.Less polar, thermally stable compounds.Can effectively ionize nonpolar analytes that are difficult to analyze with ESI. nationalmaglab.org
Atmospheric Pressure Photoionization (APPI) VUV photons ionize analytes directly or via a dopant.Broad range of compounds, especially nonpolar species. wikipedia.orgExcellent for nonpolar fluorinated alkenes; often has reduced matrix effects and high sensitivity. creative-proteomics.comwikipedia.org

Sample Preparation and Enrichment Strategies

Effective sample preparation is a foundational step for reliable analytical results, aiming to remove interfering matrix components and enrich the concentration of the target analytes. For perfluoroalkyl alkenes, the choice of sample preparation technique is dictated by the sample matrix (e.g., water, soil, sediment, biological tissues) and the physicochemical properties of the specific analyte.

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of per- and polyfluoroalkyl substances (PFAS), including their unsaturated counterparts, from aqueous samples. chromatographyonline.comwaters.com The selection of the appropriate SPE sorbent is crucial for achieving high recovery rates. For neutral or non-acidic PFAS like perfluoroalkyl alkenes, various sorbents can be considered based on their interaction mechanisms.

Weak anion exchange (WAX) cartridges are commonly used for the extraction of a broad range of PFAS. researchgate.net While primarily designed for anionic species, they can also retain other PFAS through secondary interactions. The general procedure involves conditioning the cartridge with a solvent, loading the sample, washing away interferences, and eluting the analytes with a suitable solvent. waters.com

A typical SPE protocol for the extraction of perfluoroalkyl alkenes from water samples might involve the following steps:

StepDescriptionTypical Reagents/Conditions
Cartridge Conditioning To activate the sorbent and ensure reproducible retention.Methanol followed by reagent water.
Sample Loading The aqueous sample is passed through the cartridge.Sample pH may be adjusted depending on the sorbent and target analytes.
Washing To remove hydrophilic and other weakly retained matrix interferences.A weak solvent wash, such as a low percentage of methanol in water.
Elution To desorb the target analytes from the sorbent.A stronger organic solvent, such as methanol or acetonitrile, sometimes with a modifier like ammonium hydroxide (B78521) for broader PFAS extraction. waters.com
Concentration The eluate is typically evaporated and reconstituted in a smaller volume of a suitable solvent.Nitrogen evaporation and reconstitution in methanol or a mobile phase-compatible solvent.

The choice of sorbent and elution solvents should be optimized to ensure efficient recovery of the non-polar this compound. Polymeric reversed-phase sorbents could also be effective for retaining this compound from aqueous matrices.

For solid matrices such as soil, sediment, or biological tissues, solvent extraction is the primary method for isolating perfluoroalkyl alkenes. The selection of the extraction solvent is critical and is based on the polarity of the target analyte and the nature of the sample matrix. nih.gov

Methanol has been shown to be an effective solvent for the extraction of a wide range of PFAS from solid matrices. nih.gov For a non-polar compound like this compound, a less polar solvent or a solvent mixture might also be considered to enhance extraction efficiency. A general procedure for solvent extraction from a research soil sample is outlined below:

Sample Homogenization : The solid sample is homogenized to ensure representativeness.

Solvent Addition : A measured amount of the sample is mixed with an appropriate extraction solvent (e.g., methanol, acetonitrile, or a mixture).

Extraction : The mixture is agitated, for example, by shaking or ultrasonication, to facilitate the transfer of the analyte from the sample matrix to the solvent. researchgate.net

Centrifugation and Supernatant Collection : The mixture is centrifuged to separate the solid and liquid phases, and the supernatant containing the analyte is collected.

Repeated Extractions : The process may be repeated multiple times to improve extraction efficiency.

Cleanup : The combined extracts may require a cleanup step to remove co-extracted interferences. This can be achieved using techniques like solid-phase extraction (SPE) on the solvent extract. researchgate.net

The following table provides an example of solvent extraction parameters that could be adapted for this compound from a soil matrix based on general PFAS extraction methodologies. nih.gov

ParameterDescriptionExample Condition
Extraction Solvent The solvent used to extract the analyte from the solid matrix.Methanol
Sample-to-Solvent Ratio The ratio of the mass of the sample to the volume of the solvent.1:10 (g/mL)
Extraction Technique The method of agitation to enhance extraction.Sonication or mechanical shaking
Extraction Time The duration of the extraction process.30 minutes per cycle
Number of Extractions The number of times the extraction is repeated.2-3 cycles
Cleanup Sorbent The material used to remove interferences from the extract.Weak Anion Exchange (WAX) SPE cartridge

Quantitative Analysis and Method Validation in Research Contexts

Following sample preparation, instrumental analysis is performed for the detection and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of PFAS. nih.gov Given the volatility of some perfluoroalkyl alkenes, GC-MS can be a suitable technique.

Method validation is a critical component of quantitative analysis in a research setting to ensure the reliability and accuracy of the data. uliege.benih.gov Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov

Linearity is assessed by analyzing a series of calibration standards at different concentrations to establish a linear relationship between the instrument response and the analyte concentration. uliege.be

Limits of Detection (LOD) and Quantification (LOQ) determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Accuracy is typically evaluated through spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). uliege.be

The following table presents hypothetical yet representative method validation parameters for the quantitative analysis of a perfluoroalkyl alkene like this compound in a research context, based on typical performance characteristics of analytical methods for similar compounds. uliege.benih.gov

ParameterTypical Performance Metric
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L
Accuracy (Spike Recovery) 70 - 130%
Precision (RSD) < 20%

It is important to note that these values are illustrative and the actual performance of an analytical method for this compound would need to be determined through rigorous in-laboratory validation studies. The use of isotopically labeled internal standards is also a common practice to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. nih.gov

Environmental Occurrence and Transport of Perfluoroalkyl Alkenes in Research Contexts

Environmental Distribution and Persistence in Abiotic Matrices

Perfluoroalkyl alkenes, as a subgroup of PFAS, are anticipated to exhibit environmental distribution patterns influenced by their unique physicochemical properties, which include a hydrophobic perfluoroalkyl chain and a reactive double bond. Their persistence in the environment is a significant concern, largely dictated by the exceptional strength of the carbon-fluorine bond. nih.gov

Wastewater treatment plants (WWTPs) are recognized as significant point sources of PFAS into aquatic environments. nih.govresearchgate.net Inadequately removed PFAS from wastewater can be discharged into surface waters, leading to their distribution in rivers, lakes, and eventually, marine environments. bepls.com Research has shown that a variety of PFAS, including both long- and short-chain compounds, are detected in surface water samples globally. frontiersin.orgnih.gov The presence of industrial facilities and the use of aqueous film-forming foams (AFFF) are major contributors to PFAS contamination in water systems. nih.gov

Table 1: General Occurrence of PFAS in Various Water Matrices

Water MatrixCommon PFAS DetectedGeneral Concentration RangesKey Sources
Surface Water PFOA, PFOS, PFHxA, PFBAng/L to µg/LIndustrial discharge, WWTP effluent, AFFF runoff
Seawater PFOA, PFOS, and other PFAAspg/L to ng/LRiverine input, atmospheric deposition
Wastewater Wide variety of precursor and terminal PFASng/L to µg/LIndustrial and domestic sources

This table represents generalized data for commonly studied PFAS and is intended to provide context for the potential presence of perfluoroalkyl alkenes.

Atmospheric transport is a key pathway for the global distribution of some PFAS, particularly volatile or semi-volatile compounds. nih.gov While "1-(Perfluorohexyl)dec-1-ene" itself is not expected to be highly volatile, precursor compounds or degradation products could potentially be transported through the atmosphere. Fluorotelomer alcohols (FTOHs), for example, are known to be volatile and can be transported long distances before degrading to form PFAAs.

Environmental Transformation Pathways

The transformation of perfluoroalkyl alkenes in the environment is a critical area of research, as the degradation products may have different toxicological profiles and environmental mobility. Both microbial and abiotic processes can play a role in the transformation of these compounds.

The presence of a carbon-carbon double bond in perfluoroalkyl alkenes suggests a potential site for microbial attack, which is not present in their saturated counterparts. nih.gov Research on unsaturated fluorinated carboxylic acids has shown that the α,β-unsaturation is a crucial factor for biotransformation under anaerobic conditions, proceeding through reductive defluorination and hydrogenation pathways. nih.gov

While direct evidence for the microbial degradation of "this compound" is lacking, it is plausible that microorganisms could utilize the double bond as an initial point of attack. Potential microbial degradation pathways could include:

Reductive Dehalogenation: Under anaerobic conditions, the fluorine atoms on the perfluoroalkyl chain could be reductively removed.

Oxidative Degradation: Aerobic microorganisms might be capable of oxidizing the double bond, leading to the formation of epoxides, diols, or other oxygenated intermediates.

Hydrolytic Reactions: Enzymatic hydrolysis could potentially occur, although the stability of the C-F bond makes this less likely for the perfluorinated portion of the molecule.

It is important to note that the biodegradation of highly fluorinated compounds is generally a slow process, and complete mineralization is rare. nih.govnih.gov The toxicity of fluoride (B91410), a potential byproduct of defluorination, can also inhibit microbial activity. nih.govasm.org

The high strength of the C-F bond makes perfluoroalkyl chains highly resistant to abiotic degradation processes such as hydrolysis and photolysis under typical environmental conditions. epa.gov However, the presence of the double bond in "this compound" introduces a potential site for abiotic reactions.

Possible abiotic degradation pathways for perfluoroalkyl alkenes could involve:

Photolysis: Direct or indirect photolysis in the presence of sunlight could potentially lead to the degradation of the alkene moiety, especially in surface waters.

Oxidation: Reaction with strong oxidants present in the environment, such as hydroxyl radicals, could lead to the transformation of the double bond.

It is important to recognize that while some polyfluorinated PFAS can undergo partial degradation, this can lead to the formation of more persistent PFAAs. nih.gov

Remediation and Treatment Strategies for Fluorinated Alkene Contaminants

The remediation of PFAS-contaminated sites is a significant environmental challenge. mdpi.com A variety of technologies have been investigated for the removal of PFAS from water and soil, although their effectiveness for perfluoroalkyl alkenes specifically has not been extensively studied.

Table 2: Overview of Remediation Technologies for PFAS Contamination

TechnologyDescriptionApplicabilityPotential for Perfluoroalkyl Alkenes
Sorption Use of materials like granular activated carbon (GAC) or ion exchange resins to adsorb PFAS from water. itrcweb.orgclu-in.orgWater TreatmentLikely effective due to the hydrophobic nature of the molecule.
Immobilization/Stabilization Addition of amendments to soil to bind PFAS and reduce their mobility and bioavailability. mdpi.comusfca.eduSoil RemediationCould be effective in containing the contaminant in soil.
Excavation and Disposal Physical removal of contaminated soil and disposal in a secure landfill. clu-in.orgSoil RemediationA direct but costly approach.
Thermal Treatment High-temperature incineration to destroy PFAS compounds. itrcweb.orgusfca.eduSoil, Concentrated WastePotentially effective for complete destruction, but energy-intensive.
Soil Washing/Flushing Use of washing solutions to extract PFAS from soil. mdpi.comusfca.eduSoil RemediationEffectiveness would depend on the sorption characteristics of the alkene.

Given the limited information on the specific remediation of perfluoroalkyl alkenes, further research is needed to evaluate the efficacy of these technologies for this particular class of compounds. The unique chemical structure of "this compound" may influence its behavior in remediation systems, and tailored approaches may be necessary for effective removal.

Adsorption Technologies and Thermal Treatment Approaches

Remediation of water and soil contaminated with perfluoroalkyl substances often involves adsorption and thermal technologies, which have been extensively studied for legacy PFAS like PFOA and PFOS and are applicable to related compounds such as perfluoroalkyl alkenes.

Adsorption Technologies

Adsorption is a widely used, cost-effective method for removing PFAS from water. researchgate.net The effectiveness of various adsorbent materials hinges on their ability to bind PFAS molecules through mechanisms like hydrophobic and electrostatic interactions. mdpi.commdpi.com

Granular Activated Carbon (GAC): GAC is a common adsorbent due to its large specific surface area and porous structure. mdpi.com It has demonstrated effectiveness in removing various PFAS from contaminated water. mdpi.com Studies on GAC have shown that the thermal stability of adsorbed PFAS can vary, with decomposition of some compounds initiating at temperatures as low as 200°C. acs.org

Ion Exchange Resins: These resins have shown high efficiency in removing PFAS, sometimes outperforming GAC. researchgate.net The primary removal mechanism for long-chain PFAS is through hydrophobic interactions, while electrostatic interactions are more significant for short-chain compounds. mdpi.com

Biochar: Derived from agricultural or food residues, biochar is a promising adsorbent. Its large carbon content creates a structure with numerous cavities, resulting in a high specific surface area capable of adsorbing PFAS molecules. mdpi.com

Organoclays: Modified clays have also been explored and have shown better performance than GAC in some studies for PFAS removal, with rapid adsorption kinetics. mdpi.com

Table 1: Comparison of Adsorbent Materials for PFAS Removal

Adsorbent MaterialPrimary Removal Mechanism(s)Key Research FindingsReference
Granular Activated Carbon (GAC)Hydrophobic InteractionsEffective due to large surface area and porous structure; widely used in water treatment. mdpi.com
Ion Exchange ResinsElectrostatic and Hydrophobic InteractionsCan be more efficient than GAC, particularly for certain PFAS. Mechanism depends on PFAS chain length. researchgate.netmdpi.com
BiocharHydrophobic InteractionsHigh specific surface area from carbon-rich source materials provides good adsorption capacity. mdpi.com
OrganoclaysHydrophobic and Electrostatic InteractionsDemonstrated rapid adsorption kinetics and, in some cases, superior performance to GAC. mdpi.com

Thermal Treatment Approaches

Thermal treatment, including incineration, pyrolysis, and hydrothermal treatment, represents a destructive technology for PFAS, aiming for complete mineralization. acs.orgnih.gov

Incineration and Pyrolysis: Research indicates that thermal treatment can mineralize PFAS, although the mechanisms are complex and can lead to the formation of new, shorter-chain PFAS. acs.org Notably, perfluoro-1-alkenes are identified as a dominant product from the pyrolysis of metal salts of perfluorocarboxylic acids (PFCAs), with the yield increasing as the carbon chain length shortens. acs.org The thermal decomposition of perfluoroalkenes themselves has been studied; for example, C2F4 primarily dimerizes to cyclo-C4F8 at temperatures below 550°C. acs.org Generally, the temperature required for degradation increases with the length of the perfluoroalkyl chain. nih.gov

Hydrothermal Treatment: This method uses subcritical (100–374 °C) or supercritical (>374 °C) water to degrade recalcitrant compounds like PFAS. nih.gov It has been shown to achieve near-complete degradation of a wide range of PFAS in contaminated groundwater and soil within 90 minutes at 350°C. nih.gov This process is considered environmentally benign and highly efficient. nih.govresearchgate.net

Table 2: Overview of Thermal Treatment Methods for PFAS

Treatment MethodOperating PrincipleKey Research FindingsReference
PyrolysisDecomposition at high temperatures in an inert atmosphere.Perfluoro-1-alkenes are a major product from the pyrolysis of PFCA metal salts. acs.org
IncinerationHigh-temperature combustion in an oxygen-rich environment.Considered a destructive technology, but pathways and byproducts are complex and still under investigation. acs.orgnih.gov
Hydrothermal TreatmentDegradation in subcritical or supercritical water.Achieves high degradation efficiency (>99%) for a wide range of PFAS at temperatures around 350°C. nih.govresearchgate.net

Catalytic Remediation Processes

Catalytic processes are being investigated as a means to achieve the difunctionalization and degradation of fluorinated compounds under milder conditions. Research in this area includes the use of metal and photo-free methods for the perfluoroalkylative pyridylation of alkenes. nih.gov One strategy involves the use of dual 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)/iron catalysis for the perfluoroalkylvinylation of alkenes. nih.gov This method allows for the coupling of perfluoroalkyl iodides with various styrenes and aliphatic alkenes. nih.gov Such research highlights the potential for catalytic systems to functionalize the double bond in perfluoroalkyl alkenes, which could be a pathway for their transformation or remediation.

Advanced Applications of Perfluoroalkyl Alkenes in Chemical Sciences

Applications in Materials Science and Polymer Chemistry

The distinct biphasic nature of perfluoroalkyl alkenes, combining a reactive alkene group with a robust, low-energy perfluoroalkyl chain, makes them ideal for the development of advanced materials and polymers with tailored properties.

Role in the Synthesis of Fluorinated Polymers and Copolymers

Perfluoroalkyl alkenes are important monomers in the synthesis of fluoropolymers, which are prized for their chemical inertness, thermal stability, and unique surface properties. However, the polymerization of olefins with bulky perfluoroalkyl groups can be challenging due to steric hindrance.

Homopolymerization: Research on analogous compounds like perfluorohex-1-ene (B1329354) has shown that homopolymerization can be achieved under specialized conditions, such as ultrahigh pressure (15-16 thousand atmospheres), often requiring a perfluorinated peroxide initiator. The resulting polymers are typically partially crystalline, soluble in perfluorinated solvents, and capable of forming films, making them suitable for creating various polymer devices.

Copolymerization: A more common and versatile approach is the copolymerization of perfluoroalkyl alkenes with other monomers to fine-tune the properties of the final material. For instance, the alternating copolymerization of ω-perfluoroalkyl-1-alkenes with carbon monoxide, catalyzed by palladium(II) complexes, has been successfully demonstrated. cdnsciencepub.com Studies have shown that a spacer of at least two methylene (B1212753) units between the perfluoroalkyl chain and the double bond is often necessary to mitigate the electronic influence of the highly electronegative fluorine atoms on the polymerization process. cdnsciencepub.com These copolymers can form structures like polyspiroketals and exhibit highly hydrophobic surfaces, with water contact angles reported as high as 108°. cdnsciencepub.com

The general structure and outcomes of such copolymerizations are summarized below:

Monomer 1Monomer 2Catalyst SystemResulting Polymer Properties
ω-Perfluoroalkyl-1-alkeneCarbon MonoxideCationic Pd(II)-BINAPHOSAlternating copolymer (Polyspiroketal), high hydrophobicity
Perfluoroalkyl Ethyl MethacrylateMethyl Methacrylate / StyreneFree Radical / in scCO₂Statistical copolymers, low surface free energy, amorphous structure researchgate.net
Fluorinated NorbornenesCycloocteneGrubbs' Ru-catalysts (ROMP)Diblock, multiblock, and random copolymers with unique thermal and surface properties

Development of Functional Surfaces and Interfaces (e.g., Self-Assembled Monolayers)

The strong C-F bond and the low polarizability of fluorine atoms give perfluoroalkyl chains exceptionally low surface energy, leading to surfaces that are both hydrophobic and oleophobic. Perfluoroalkyl alkenes can be anchored to substrates to create such functional surfaces. A prominent application is in the formation of self-assembled monolayers (SAMs).

SAMs are highly ordered molecular layers that spontaneously form on a substrate. oaepublish.com Molecules containing a perfluoroalkyl "tail" and a suitable "headgroup" (which can be derived from the alkene) are ideal for this purpose. These SAMs are used in a wide range of applications, from creating anti-fouling and corrosion-resistant coatings to modifying the electrical properties of interfaces in molecular electronics and solar cells. oaepublish.comrsc.org

Research on perfluorocyclohexyl-terminated alkanethiols has demonstrated their ability to form densely packed monolayers that effectively mimic the surface properties of bulk polytetrafluoroethylene (PTFE). uh.edu The alkene functionality in 1-(perfluorohexyl)dec-1-ene provides a versatile handle for surface attachment through various chemical reactions (e.g., hydrosilylation on silica (B1680970) or thiol-ene reactions on gold), after which the molecules can self-organize, orienting their perfluorohexyl tails away from the surface to create a low-energy interface. For example, the related compound 1H,1H,2H-Perfluoro-1-decene has been noted for its utility in creating electrolyte-phobic surfaces for next-generation battery electrodes.

Catalytic Applications and Ligand Design

The reactivity of the double bond, combined with the significant electronic influence of the perfluoroalkyl chain, makes these alkenes valuable in the realm of catalysis, both as reactants and as precursors for specialized ligands.

Use as Substrates or Building Blocks in Catalytic Reactions

Perfluoroalkyl alkenes serve as versatile substrates in a variety of transition metal-catalyzed reactions, enabling the construction of more complex organofluorine compounds. nih.gov The alkene moiety is susceptible to a range of transformations, including additions and multi-component couplings.

Recent advances in photocatalysis have enabled the hydrofluoroalkylation of alkenes using readily available fluoroalkyl carboxylic acids. nih.gov In these reactions, a fluoroalkyl radical is generated and adds across the double bond of the alkene. nih.gov Similarly, palladium-catalyzed multi-component reactions can incorporate perfluoroalkyl groups, alkenes, and other reactants, such as amines and carbon monoxide, to build complex molecules like β-perfluoroalkyl amides in a single step. researchgate.net

Examples of such catalytic transformations are highlighted below:

Reaction TypeAlkene SubstrateReagentsCatalystProduct Class
HydrofluoroalkylationUnactivated AlkenesFluoroalkyl Carboxylic AcidsIron PhotocatalystHydrofluoroalkylated Alkanes nih.gov
PerfluoroalkylvinylationAlkenesPerfluoroalkyl Iodides, 2-aminonaphthalene-1,4-dionesDual DBU/IronPerfluoroalkyl-containing diones nih.gov
Perfluoroalkylative PyridylationAlkenesPerfluoroalkyl Iodides, 4-cyanopyridineMetal- and Photo-free (B₂pin₂)Pyridine derivatives with a quaternary carbon center nih.gov
(Fluoro)alkylationAlkenesFluoroalkyl HalidesAlkylzirconocene (photopromoted)Fluorinated Alkanes rsc.org

Design of Fluorinated Ligands for Transition Metal Catalysis

The incorporation of fluorine into the ligands of transition metal catalysts can profoundly alter their steric and electronic properties, leading to enhanced catalytic activity, stability, and selectivity. dntb.gov.ua Perfluoroalkenes have emerged as valuable precursors for synthesizing a new class of fluorinated ligands.

A notable example is the synthesis of fluorine-decorated N-heterocyclic carbenes (NHCs) from perfluoroalkenes. By removing two fluorine atoms from a 1,2-difluoroalkene derivative, researchers have successfully created NHC ligands. These fluorinated NHCs are highly effective at stabilizing unstable molecules and improving the performance of the transition metal complexes to which they are bound. Such catalyst systems are expected to find broad applications, from organic synthesis to the development of light-emitting materials. The long perfluorohexyl chain of this compound could be used to create ligands with unique solubility profiles (e.g., in fluorous solvents) and steric environments around the metal center.

Synthetic Building Blocks in Organic Chemistry Research

Organic building blocks are relatively simple molecules that possess key functional groups, allowing them to be used in the assembly of more complex molecular architectures. sigmaaldrich.com this compound is an exemplary building block due to its bifunctional nature: a reactive carbon-carbon double bond and a passive, but highly influential, perfluorohexyl tail.

This dual character allows for a modular approach to synthesis. The alkene can participate in a wide array of fundamental organic reactions, including:

Radical Additions: Acting as a radical acceptor for perfluoroalkyl radicals generated from various sources. nih.govnih.gov

Electrophilic Additions: Reacting with electrophiles to install functional groups.

Metathesis: Participating in olefin metathesis to form new carbon-carbon double bonds.

Polymerization: Serving as a monomer or comonomer for fluorinated polymers. cdnsciencepub.com

The perfluorohexyl group, meanwhile, imparts properties such as chemical stability, metabolic resistance in biological contexts, and unique phase-separation behavior (fluorous properties), which can simplify product purification through fluorous solid-phase extraction or liquid-liquid extraction. orgsyn.org The use of such building blocks is a cornerstone of modern medicinal, agricultural, and materials chemistry, enabling the systematic construction of novel molecules with precisely controlled properties. sigmaaldrich.comrsc.org

Precursors for Complex Fluorinated Molecular Architectures

A detailed discussion based on specific research findings for this compound is not possible due to the absence of relevant literature.

Role in Multi-component Reactions and Tandem Transformations

Specific examples and data tables concerning the role of this compound in these reaction types are not available in the current body of scientific literature.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current body of academic and scientific literature on the specific chemical compound 1-(Perfluorohexyl)dec-1-ene is notably limited. While its fundamental chemical identity is established, a deep and comprehensive understanding of its properties, behavior, and potential applications remains largely uncharted territory.

What is known is primarily confined to its basic molecular and physical data. The compound is identified by its CAS Number 120464-27-9, and its molecular formula is C16H19F13, with a molecular weight of 458.30 g/mol . Some basic physical properties have been reported, including a density of approximately 1.29 g/mL at 20 °C and a refractive index of about 1.36 at the same temperature.

However, beyond these elementary data points, the academic landscape is sparse. There is a significant lack of published research detailing specific and validated methods for its synthesis, which is a critical foundational element for further study. Consequently, information regarding its industrial-scale production is also absent.

In terms of its chemical behavior, there is a dearth of studies on the reactivity and reaction mechanisms of this compound. While general principles of the reactivity of fluorinated alkenes can be inferred, specific experimental data on how this particular compound participates in chemical reactions is not documented. This includes its interactions with other reagents, its stability under various conditions, and the kinetics and thermodynamics of its potential transformations.

Similarly, the applications and uses of this compound have not been specifically delineated in academic or patent literature. While fluorinated alkenes as a class have found applications in diverse fields such as materials science and pharmaceuticals due to their unique properties, the specific utility of this compound is yet to be explored and reported.

Finally, there is no specific information available concerning the environmental and health aspects of this compound. Studies on its environmental fate, persistence, bioaccumulation potential, and toxicity are absent from the current scientific record.

Identification of Knowledge Gaps and Emerging Research Avenues

The limited understanding of this compound presents a clear set of knowledge gaps that also represent promising avenues for future research. The most significant of these gaps include:

Synthetic Methodologies: A primary area for research is the development and optimization of synthetic routes to produce this compound with high yield and purity. Exploration of various catalytic systems and reaction conditions would be a valuable contribution.

Spectroscopic and Structural Characterization: There is a critical need for a thorough characterization of the compound using modern analytical techniques. Detailed 1H, 13C, and 19F NMR studies, along with IR and high-resolution mass spectrometry, would provide definitive structural confirmation and valuable insights into its electronic environment.

Physicochemical Properties: A comprehensive investigation into its physical and chemical properties is warranted. This includes precise determination of its melting point, boiling point, solubility in various solvents, and thermal stability.

Reactivity and Mechanistic Studies: Future research should focus on exploring the chemical reactivity of the double bond and the influence of the perfluorohexyl group. Studies on its participation in various organic reactions, such as addition, polymerization, and cross-coupling reactions, would be highly informative.

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its molecular geometry, electronic structure, and reactivity, providing a theoretical framework to complement experimental findings.

Potential Applications: Given the properties of related fluorinated compounds, research into the potential applications of this compound is a key emerging avenue. This could include its use as a monomer for the synthesis of novel fluoropolymers, as a component in advanced materials with specific surface properties, or as a building block in the synthesis of agrochemicals or pharmaceuticals.

Environmental and Toxicological Assessment: A crucial area of future research will be to assess the environmental footprint and toxicological profile of this compound. Studies on its biodegradability, potential for bioaccumulation, and effects on various organisms are essential for responsible development and application.

Future Outlook for Research on this compound and Related Fluorinated Alkenes

The future of research on this compound is intrinsically linked to the broader and rapidly advancing field of fluorinated organic compounds. As the demand for materials with unique and enhanced properties continues to grow, the exploration of novel fluorinated building blocks like this compound will become increasingly important.

It is anticipated that future research will initially focus on filling the fundamental knowledge gaps outlined above. The development of efficient synthetic methods will be a critical enabler for all other areas of investigation. As the compound becomes more accessible, a deeper exploration of its properties and reactivity will likely follow.

A significant driver for future research will be the quest for new high-performance materials. The combination of a reactive alkene functionality and a bulky, lipophobic perfluorohexyl chain suggests potential for creating polymers and surfaces with unique characteristics, such as low surface energy, high thermal and chemical resistance, and specific optical properties.

Furthermore, the intersection of fluorine chemistry with medicinal and agricultural chemistry is a vibrant area of research. While no specific biological activity has been reported for this compound, its structure could serve as a scaffold for the development of new bioactive molecules.

In parallel with the exploration of its potential benefits, there will be an increasing emphasis on understanding the environmental and health implications of this and other fluorinated alkenes. The development of sustainable practices for the synthesis, use, and disposal of such compounds will be a critical component of future research efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.